3-Methyl-3-phenyldiaziridine
Description
Structure
3D Structure
Properties
CAS No. |
90006-76-1 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-methyl-3-phenyldiaziridine |
InChI |
InChI=1S/C8H10N2/c1-8(9-10-8)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI Key |
BIJMKRZLMQJNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 3 Phenyldiaziridine and Substituted Diaziridine Analogues
Conventional Approaches to Monocyclic Diaziridine Ring Formation
The construction of the monocyclic diaziridine ring has traditionally been achieved through several key synthetic strategies. These methods typically involve the reaction of a carbonyl compound or its derivative with an aminating agent.
Ketone-Based Syntheses via Oxime O-Sulfonates and Amination
A well-established method for the synthesis of diaziridines involves the use of ketones as starting materials. mdpi.comarkat-usa.org In this approach, the ketone is first converted to its corresponding oxime. The oxime is then activated by O-sulfonylation, typically with reagents like tosyl chloride or mesyl chloride, to form an oxime O-sulfonate. mdpi.com This activated intermediate subsequently reacts with ammonia (B1221849) or a primary amine to yield the diaziridine ring. mdpi.comarkat-usa.orgresearchgate.net This method has been particularly useful for the synthesis of 3-aryl-3-trifluoromethyl-3H-diazirine precursors, starting from the corresponding α,α,α-trifluoroacetophenone. mdpi.comencyclopedia.pub The reaction proceeds through the formation of an active tosyl oxime species which, upon treatment with an ammonia solution, forms the diaziridine. mdpi.com
The use of ketoxime O-sulfonates derived from aliphatic ketones was initially met with some skepticism due to their propensity for Beckmann rearrangement. arkat-usa.org However, successful syntheses have been reported, particularly for ketones bearing electron-withdrawing groups. arkat-usa.org For instance, 1-alkyl-3,3-dimethyldiaziridines have been synthesized from acetonoxime O-sulfonates and primary aliphatic amines at room temperature. arkat-usa.org Increasing the reaction temperature, however, was found to decrease the yield of the desired diaziridine due to the competing Beckmann rearrangement. arkat-usa.org
A variation of this method utilizes a solid-supported sulfonyl oxime. Commercially available polystyrene-sulfonyl chloride can be reacted with an oxime to generate a solid-supported activating agent. This resin-bound sulfonyl oxime is then treated with an ammonia/dioxane solution to produce substituted diaziridines. mdpi.com
| Starting Ketone | Activating Reagent | Amine Source | Product | Reference |
| Acetophenone (B1666503) | Tosyl Chloride | Ammonia | 3-Methyl-3-phenyldiaziridine | mdpi.com |
| α,α,α-Trifluoroacetophenone | Tosyl or Mesyl Chloride | Ammonia | 3-Phenyl-3-(trifluoromethyl)diaziridine | mdpi.comencyclopedia.pub |
| Aliphatic Ketones | Oxime O-sulfonates | Primary Aliphatic Amines | 1-Alkyl-3,3-dialkyldiaziridines | arkat-usa.org |
| Phenyl trifluoromethyl ketone | Polystyrene-sulfonyl chloride/Oxime | Ammonia/Dioxane | 3-Trifluoromethyl-3-phenyldiaziridine | mdpi.com |
Imine Reactivity with Aminating Reagents
Another major pathway to diaziridines involves the reaction of pre-formed imines with various aminating reagents. mdpi.comencyclopedia.pub Imines, which are the condensation products of carbonyl compounds and primary amines or ammonia, serve as key intermediates. mdpi.com The subsequent amination of the imine double bond leads to the formation of the diaziridine ring.
Hydroxylamine-O-sulfonic acid (HOSA) is a commonly employed aminating agent in this context. mdpi.com The reaction of an imine with HOSA facilitates an intramolecular cyclization to form the diaziridine. mdpi.com This approach is a cornerstone of aliphatic diaziridine synthesis, where a ketone is treated with liquid ammonia to form the imine in situ, followed by the addition of HOSA. mdpi.com
Other aminating reagents, such as NsONHCO2Et, have also been successfully used. For example, various trifluoromethyl imines react with a twofold excess of NsONHCO2Et in dichloromethane (B109758) at room temperature to yield the corresponding N,N-disubstituted diaziridines without the need for a base. mdpi.com
| Imine Substrate | Aminating Reagent | Product Type | Reference |
| Aliphatic Imine | Hydroxylamine-O-sulfonic acid (HOSA) | Aliphatic Diaziridine | mdpi.com |
| Trifluoromethyl Imines | NsONHCO2Et | N,N-Disubstituted Diaziridines | mdpi.com |
| Trifluoromethyl Imines | NsONHCO2t-Bu | N,N-Disubstituted Diaziridines | mdpi.com |
Three-Component Condensation Reactions for Monocyclic Diaziridines
A highly efficient and atom-economical approach to monocyclic diaziridines is the one-pot, three-component condensation reaction. mdpi.comresearchgate.net This method brings together a carbonyl compound, a primary aliphatic amine or ammonia, and an aminating reagent in a single reaction vessel. mdpi.comarkat-usa.orgencyclopedia.pub The success of this reaction is often dependent on careful control of the reaction conditions, particularly the pH of the medium. arkat-usa.orgresearchgate.net
The reaction is believed to proceed through the formation of carbenium-iminium cations, which then react with the aminating agent to form an aminal-type intermediate. mdpi.com The presence of a base facilitates the rapid cyclization of this intermediate to the final diaziridine product. mdpi.com Hydroxylamine-O-sulfonic acid (HOSA) and N-haloamines are common aminating reagents used in these condensations. mdpi.comarkat-usa.org
This methodology has been successfully applied to the synthesis of a wide variety of substituted diaziridines with high yields and diastereoselectivities, sometimes introducing three stereocenters in a single step. researchgate.net For instance, a facile, diastereoselective synthesis of diaziridines with C- and N-cyclopropyl substituents has been developed using a one-pot three-component condensation of cyclopropyl-containing carbonyl compounds, primary aliphatic amines (including cyclopropylamine), and N-chloroalkylamines in the presence of a base. researchgate.netresearchgate.net
| Carbonyl Compound | Amine Source | Aminating Reagent | Key Condition | Reference |
| General Carbonyls | Primary Aliphatic Amine or Ammonia | HOSA or N-Haloamines | Controlled pH | mdpi.comarkat-usa.org |
| Cyclopropyl-ketones | Cyclopropylamine | N-Chloroalkylamines | Presence of Base | researchgate.netresearchgate.net |
| Simple Aldehydes/Ketones | Amines | HOSA | Weak Inorganic Base | researchgate.net |
Ammonia-Free and Unconventional Synthesis Strategies for Substituted Aryldiaziridines
While conventional methods often rely on the use of ammonia, which can be volatile and hazardous, recent research has focused on developing ammonia-free and other unconventional synthetic routes to aryldiaziridines. researchgate.net
N-TMS-Ketimine Intermediates in Diaziridine Formation
An innovative ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine has been developed that proceeds through an N-trimethylsilyl (N-TMS)-ketimine intermediate. mdpi.comresearchgate.net In this multi-step process, a phenyl trifluoromethyl ketone is first treated with lithium bis(trimethylsilyl)amide to generate the N-TMS-ketimine. researchgate.netnih.gov Subsequent solvolysis of the N-Si bond with methanol (B129727) yields the corresponding N-H imine. researchgate.netnih.gov This imine can then be aminated to form the diaziridine. researchgate.net This method avoids the use of anhydrous ammonia, thereby eliminating the associated hazards and the need for low-temperature conditions for extended periods. researchgate.net
Utilization of O-Sulfonyl Hydroxylamines as Aminating Agents
In conjunction with the N-TMS-ketimine strategy, O-sulfonyl hydroxylamines have emerged as effective aminating agents. researchgate.netnih.gov After the formation of the ketimine from the trifluoromethyl ketone, amination with an O-sulfonyl hydroxylamine (B1172632), such as O-mesitylenesulfonyl hydroxylamine (MSH), leads to the formation of the diaziridine ring. researchgate.net While other aminating reagents like HOSA and p-toluenesulfonyl hydroxylamine were considered, HOSA proved unsuccessful in this specific application, and the latter was avoided due to its potential for spontaneous combustion. researchgate.net This approach offers a safer and more convenient route to valuable diaziridine intermediates. researchgate.net
| Intermediate | Aminating Agent | Product | Advantage | Reference |
| N-TMS-Ketimine | O-Mesitylenesulfonyl hydroxylamine (MSH) | 3-Trifluoromethyl-3-phenyldiaziridine | Ammonia-free, safer | researchgate.net |
One-Pot Synthesis Approaches from Tosyloxime Derivatives
The synthesis of diazirine systems, which proceeds via a diaziridine intermediate, has been significantly streamlined through one-pot methodologies starting from tosyloxime derivatives. mdpi.comresearchgate.net This approach circumvents the need for the time-consuming isolation of the diaziridine intermediate, which can be yield-diminishing. mdpi.comresearchgate.net The transformation of a tosyloxime, such as the precursor for 3-phenyl-3-(trifluoromethyl)-3H-diazirine, involves its reaction with ammonia. Depending on the conditions, this can lead to the formation of the diaziridine, which can then be directly converted to the corresponding diazirine in the same reaction vessel. researchgate.net
Two notable one-pot methods have been developed for the synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine from its corresponding tosyloxime, which showcase the in situ generation of the diaziridine intermediate. mdpi.com
Method A: Involves treating the tosyloxime with liquid ammonia at 80 °C. mdpi.com
Method B: Uses liquid ammonia in the presence of lithium amide (LiNH2) at room temperature. mdpi.com
These one-pot systems have demonstrated nearly quantitative yields, proving more efficient than conventional stepwise methods that require isolation of the diaziridine. mdpi.com This efficiency is particularly valuable in the synthesis of derivatives like (trifluoromethyl)diazirinylphenylalanine, an important building block, where these one-pot reactions can be applied to precursors without causing racemization. nih.gov An alternative one-pot synthesis of 3-(trifluoromethyl)-3-phenyldiazirine derivatives from tosyloximes has also been developed, highlighting a novel approach for diazirine construction via the deprotonation of the intermediate diaziridine by the amide anion (NH2⁻). acs.orgnih.gov
Table 1: Comparison of One-Pot vs. Conventional Synthesis for Diazirine via Diaziridine Intermediate
| Method | Reagents & Conditions | Application | Yield | Source |
| Method A (One-Pot) | NH₃(l), 80 °C | Synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine | ~Quantitative | mdpi.com |
| Method B (One-Pot) | NH₃(l), LiNH₂, rt | Synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine | ~Quantitative | mdpi.com |
| Conventional (Stepwise) | NH₃, Et₂O, rt; then oxidation | Synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine | Lower Yield | mdpi.com |
This table is interactive. You can sort and filter the data.
Diastereoselective Synthesis of Substituted Diaziridines
The construction of the diaziridine ring with specific stereochemistry is a significant challenge due to the configurational stability of the nitrogen atoms and the potential for multiple stereocenters. rsc.org
Control of Stereocenters in Diaziridine Ring Construction
A highly effective method for the diastereoselective synthesis of substituted diaziridines has been developed, which allows for the creation of up to three stereocenters in a single step from simple, achiral starting materials. rsc.orgrsc.org This reaction involves the condensation of ketones or aldehydes with amines in the presence of hydroxylamine-O-sulfonic acid (HOSA) and a weak inorganic base. rsc.orgrsc.org The result is the formation of diastereopure substituted diaziridines in high yields. rsc.org
The stereochemical outcome of these reactions is notable. For example, the reaction of cyclohexanone (B45756) and benzylamine (B48309) using this method yields a diaziridine that is chiral only at the two nitrogen atoms. rsc.org The diastereotopic nature of the benzylic protons, as observed in ¹H-NMR spectroscopy, confirms the formation of a single diastereomer. rsc.org This methodology has been successfully applied to a wide variety of aromatic and aliphatic aldehydes, ketones, and amines. rsc.org
Synthesis of Optically Pure Diaziridine Derivatives
The synthesis of enantiomerically pure diaziridines is crucial for applications in chiral chemistry and pharmacology. Several strategies have been successfully employed to achieve this.
One prominent method is the catalytic enantio- and diastereoselective synthesis of diaziridines through the reaction of N-tosylaldimines with N-benzyl-O-benzoylhydroxylamine under asymmetric phase-transfer catalysis. researchgate.net This approach yields optically active diaziridines as single diastereomers with high enantiomeric excess, reaching up to 96% ee. researchgate.net A key advantage of this method is the presence of two orthogonal N-protecting groups (tosyl and benzyl), which can be selectively removed in subsequent steps. researchgate.net
Another strategy involves the use of chiral starting materials. For instance, starting from enantiopure trifluoromethyl imines, direct amination with nosyloxycarbamates can produce chiral diaziridines with very high enantiopurity, where the diastereoselective induction is strongly controlled by the N-substituent on the imine. researchgate.net
Enzymatic resolution offers a different route to optical purity. Racemic diazirinyl N-acetyl tryptophan derivatives have been successfully resolved using the enzyme D-aminoacylase. nih.gov This process selectively hydrolyzes one enantiomer, allowing for the separation and isolation of optically pure diazirinyl D-tryptophan derivatives without decomposing the strained diazirine ring. nih.gov
Catalytic Methods for Diaziridine Synthesis
Catalysis provides powerful tools for the synthesis of diaziridines, offering milder reaction conditions and novel reaction pathways. Photocatalysis, in particular, has emerged as a key technology.
Photocatalytic Generation of Diaziridines
Visible-light photocatalysis has been harnessed to construct di- and tri-substituted diaziridines with excellent yields and stereoselectivities. acs.orgnih.gov A notable method employs a blue LED light source, an organic photocatalyst, and an oxidant to generate reactive nitrene intermediates from aliphatic amines and 1,2-diols. acs.orgnih.govresearchgate.net
The proposed mechanism involves several steps:
The 1,2-diol and an oxidant like PhI(OAc)₂ form an oxo-iodonium species. acs.org
This species reacts with an aliphatic amine to generate a nitrogen-containing iodonium (B1229267) ylide. acs.org
The photocatalyst (e.g., rose bengal), activated by light, converts the ylide into a reactive nitrene intermediate. acs.org
Simultaneously, the transient species undergoes oxidative cleavage to produce an imine. acs.org
Finally, the in situ generated nitrene inserts into the imine to form the desired diaziridine ring. acs.org
This rapid N–N and N–C coupled cyclization is highly efficient and represents a significant advance beyond traditional radical-based photocatalytic pathways. acs.orgresearchgate.net
Metal-Free Photocatalyzed Cyclization Reactions
A significant advantage of the aforementioned photocatalytic method is that it is entirely metal-free, relying on an organic dye as the photocatalyst. acs.orgnih.govresearchgate.net This approach avoids the cost and potential toxicity associated with metal catalysts, such as iridium complexes, which are common in photoredox chemistry. acs.orgrhhz.net
The use of rose bengal, an inexpensive and readily available organic photocatalyst, in combination with a blue LED and PhI(OAc)₂ as the oxidant, provides a mild and efficient system for diaziridination. acs.orgnih.gov Control experiments have confirmed that both the light source and the organic photocatalyst are essential for the reaction to proceed. acs.org This metal-free strategy has been shown to be more efficient for this specific transformation than common metal-based photocatalysts like Ir(ppy)₃. acs.org The development of such metal-free photocatalytic cyclizations opens new avenues for the sustainable and efficient synthesis of complex heterocyclic structures like diaziridines. acs.orgrhhz.net
Electrochemical Synthesis of Diaziridines
Electrochemical methods offer a unique approach to the synthesis of strained ring systems like diaziridines, providing an alternative to traditional chemical reagents. This technique utilizes an electric current to drive chemical reactions, often under mild conditions and with a high degree of control. The direct electrosynthesis of diaziridines has been demonstrated for various mono- and bicyclic structures, proceeding through the intermediate formation of alkylchloramines in the anodic compartment of a diaphragm cell. researchgate.net
The process is typically carried out via galvanostatic electrolysis. researchgate.net The specific conditions, such as the electrolyte composition, solvent, and concentration of reactants, are highly dependent on the structure of the starting aminoalkane. researchgate.net While direct electrochemical synthesis of this compound is not extensively documented in the literature, the principles can be understood from the synthesis of analogous compounds like 1,2-dimethyldiaziridine and 1,5-diazabicyclo researchgate.netmdpi.comhexane. researchgate.net
For the synthesis of monocyclic diaziridines, such as 1,2-dimethyldiaziridine, a homogeneous phase reaction can be employed. researchgate.net This typically involves an aqueous solution with a high concentration of sodium chloride as the electrolyte, along with the precursor amine and a carbonyl source like formaldehyde. An excess of the amine is often used to bind protons generated during the reaction. researchgate.net In contrast, the synthesis of bicyclic diaziridines may occur in a heterophase environment due to the limited solubility of intermediates. researchgate.net For these systems, a mixed solvent system (e.g., aqueous methanol) and a base like sodium bicarbonate are used to manage proton binding. researchgate.net
The efficiency of these electrochemical syntheses can be quite high, with current efficiencies reaching up to 80–85% under optimal conditions for bicyclic systems. researchgate.net
Table 1: Comparison of Conditions for Direct Electrochemical Synthesis of Diaziridines
| Parameter | Monocyclic Diaziridine (e.g., 1,2-dimethyldiaziridine) | Bicyclic Diaziridine (e.g., 1,5-diazabicyclo researchgate.netmdpi.comhexane) |
|---|---|---|
| Process | Galvanostatic electrolysis | Galvanostatic electrolysis |
| Reaction Phase | Homogeneous | Heterophase |
| Electrolyte | 4 M NaCl in water | 4 M NaCl in 20% aqueous methanol |
| Reactants | High concentration of CH₂O (0.5 M) and MeNH₂ (2.0 M) | Low concentration of H₂N(CH₂)₃NH₂ (0.1 M) and CH₂O |
| Proton Binding | Excess amine | NaHCO₃ addition |
| Current Efficiency | 40–50% | 80–85% |
Data sourced from a study on the direct electrosynthesis of mono- and bicyclic diaziridines. researchgate.net
Automated Synthetic Workflows Incorporating Diaziridine Intermediates
The integration of diaziridine synthesis into automated workflows has become increasingly relevant, particularly as they are key precursors to diazirines, which are valuable photoreactive crosslinkers. mdpi.comvulcanchem.com Automated systems can mimic manual organic synthesis workflows, enabling high-throughput production and enhancing reproducibility. mdpi.comgla.ac.uk These robotic platforms can handle the sensitive and often unstable diaziridine intermediates, performing multiple reaction steps in a controlled and unattended manner. gla.ac.uk
A key application of automation is in the synthesis of diazirine-based compounds, which proceeds via a diaziridine intermediate. mdpi.com The conventional synthesis involves the reaction of a ketone with an aminating agent, followed by oxidation of the resulting diaziridine. vulcanchem.com Automated platforms can execute these steps sequentially. For instance, a programmable batch synthesis robot can be used to synthesize a 3H-diazirine-based crosslinker, starting with the formation of the diaziridine from a ketone. mdpi.com
The automated workflow typically involves several key unit operations:
Batch ammonolysis: The conversion of tosyloximes at precisely controlled temperatures to form the diaziridine ring. vulcanchem.com
In-line purification: The use of automated filtration and evaporation to isolate the diaziridine intermediate. vulcanchem.com
Controlled oxidation: The oxidation of the diaziridine to the final diazirine product, for example, using an iodine-triethylamine system at low temperatures (e.g., –78°C). vulcanchem.comgla.ac.uk
One notable example is the automated synthesis of an N-hydroxysuccinimide (NHS)-diazirine, a process that involves 12 synthetic steps. gla.ac.uk In this workflow, the diaziridine intermediate is formed and subsequently oxidized to the diazirine. The system performs liquid-liquid extraction, drying of the organic phase, and concentration to yield the intermediate, 4-diazirinepentanoic acid. gla.ac.uk The final product is then purified by automated column chromatography. gla.ac.uk The ability to merge different synthetic paradigms, such as solid-phase peptide synthesis and reactive diazirine chemistry, within a single, unified robotic system highlights the power and flexibility of modern automation. gla.ac.uk
Table 2: Example of an Automated Synthesis Step Involving a Diaziridine Intermediate
| Step | Operation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Diaziridine | Ketone precursor, ammonia, aminating agent (e.g., hydroxylamine-O-sulfonic acid) | Diaziridine intermediate |
| 2 | Oxidation | I₂, Et₃N, -78°C | Diazirine product |
| 3 | Purification | Liquid-liquid extraction, drying, concentration | Isolated diazirine |
| 4 | Derivatization | Activation of carboxylic acid, reaction with NHS | NHS-diazirine |
| 5 | Final Purification | Automated column chromatography | Purified final product |
This table represents a generalized workflow based on the automated synthesis of diazirines from diaziridine intermediates. vulcanchem.comgla.ac.uk
Mechanistic Investigations of 3 Methyl 3 Phenyldiaziridine Reactivity and Transformation Pathways
Ring-Opening Reactions of Diaziridines
The high ring strain of the diaziridine ring, a consequence of its three-membered structure, makes it susceptible to various ring-opening reactions. mdpi.comencyclopedia.pub This reactivity is a key feature of diaziridine chemistry, enabling their use as versatile intermediates in the synthesis of diverse nitrogen-containing compounds. researchgate.net
The inherent strain in the diaziridine ring is a significant driving force for its thermal ring-opening reactions. mdpi.comencyclopedia.pub Computational studies, such as those using Density Functional Theory, have been employed to investigate the energetic properties and stability of diaziridine derivatives. mdpi.com The release of this strain energy can be substantial, a property that has been considered in the theoretical design of high-energy-density materials derived from diaziridines. mdpi.comencyclopedia.pub Upon heating, diaziridines can undergo ring cleavage to form intermediates like azomethine imines. For instance, in reactions with aryl isothiocyanates under thermal conditions, certain diaziridines are known to convert to azomethine imines, which then participate in subsequent cycloaddition reactions. researchgate.netresearchgate.netresearchgate.net
The ring-opening of diaziridines can be initiated by nucleophiles. The regioselectivity of this process, meaning which of the two carbon-nitrogen bonds is cleaved, is a critical aspect. In analogous three-membered heterocycles like aziridines, the outcome of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. nih.govstackexchange.com Under basic conditions with strong nucleophiles, an SN2-type mechanism is favored, with the nucleophile attacking the less sterically hindered carbon. stackexchange.com Conversely, under acidic conditions with weak nucleophiles, the reaction can proceed through a more S-N-1 like pathway, where the nucleophile attacks the carbon that can better stabilize a partial positive charge. stackexchange.com While specific studies on the regioselectivity of nucleophilic ring-opening of 3-methyl-3-phenyldiaziridine are not detailed in the provided context, the principles observed in similar strained heterocycles offer a framework for understanding these potential pathways. unirioja.esorganic-chemistry.org
Transition metals, particularly palladium, are known to catalyze the ring-opening reactions of strained three-membered rings. mdpi.comsioc-journal.cnresearchgate.netsioc-journal.cn Palladium(0) complexes can engage in oxidative addition with strained rings, leading to the formation of metallacyclic intermediates that can undergo further transformations. nih.govresearchgate.net For instance, the Pd(0)-catalyzed cross-coupling of a diaziridine derivative, 3-methyl-3-(p-tolyl)diaziridine, with an aryl halide has been reported. nih.gov This reaction proceeds under oxidative conditions and represents a significant expansion of diaziridine chemistry. nih.gov While the broader application of transition metal-catalyzed ring-opening of this compound is an area for further exploration, the existing examples with related structures highlight the potential for developing novel synthetic methodologies. nih.govsioc-journal.cn
Nucleophilic Ring-Opening Pathways and Regioselectivity
Oxidation of Diaziridines to Diazirines
The oxidation of diaziridines to form the corresponding 3H-diazirines is a fundamental and widely utilized transformation. mdpi.comwikipedia.orgnih.gov This reaction involves the dehydrogenation of the N-H bonds in the diaziridine ring to form a nitrogen-nitrogen double bond. mdpi.com
A variety of oxidizing agents have been successfully employed for the conversion of diaziridines to diazirines. wikipedia.org Commonly used reagents include iodine in the presence of a base like triethylamine (B128534) (I₂-Et₃N), silver(I) oxide (Ag₂O), and potassium permanganate (B83412) (KMnO₄). mdpi.comtuwien.at The choice of oxidant can be crucial, as some reagents may lead to side reactions. For example, the use of I₂/Et₃N can sometimes result in the formation of vinyl iodide byproducts. researchgate.net Silver oxide is a frequently used alternative, although its use can sometimes be problematic. researchgate.netsci-hub.se Other reported oxidizing systems include manganese dioxide (MnO₂) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). nih.govnih.gov
| Oxidizing Agent/System | Common Conditions | Reference |
|---|---|---|
| Iodine/Triethylamine (I₂/Et₃N) | Methanol (B129727) or Dichloromethane (B109758), 0 °C to room temperature | mdpi.comsci-hub.sersc.org |
| Silver(I) Oxide (Ag₂O) | Various solvents, often used freshly prepared | nih.govresearchgate.netresearchgate.net |
| Potassium Permanganate (KMnO₄) | - | tuwien.at |
| Manganese Dioxide (MnO₂) | Dichloromethane or Ether | nih.govnih.gov |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | - | nih.gov |
The synthesis of 3H-diazirines, which are valuable as photoaffinity labeling reagents, almost invariably proceeds through a diaziridine intermediate. nih.govwikipedia.orgnih.gov The typical synthetic route starts from a ketone, such as acetophenone (B1666503) (the precursor to this compound). nih.gov The ketone is first converted to an oxime, which is then activated (e.g., as a tosyl or mesyl derivative). wikipedia.orgrsc.org Treatment of this activated oxime with ammonia (B1221849) leads to the formation of the diaziridine ring. nih.govwikipedia.org This diaziridine is often not isolated but is directly oxidized in a subsequent step to yield the final 3H-diazirine. nih.govrsc.orgresearchgate.netresearchgate.net One-pot procedures have been developed where the tosyl oxime is converted directly to the diazirine, proceeding through an in-situ formed diaziridine intermediate. researchgate.netacs.org
| Step | Reaction | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Ketone to Oxime | Hydroxylamine (B1172632) hydrochloride, Pyridine | wikipedia.orgrsc.org |
| 2 | Oxime to Activated Oxime | Tosyl chloride or Mesyl chloride, Base | wikipedia.orgrsc.org |
| 3 | Activated Oxime to Diaziridine | Ammonia | wikipedia.orgnih.govrsc.org |
| 4 | Diaziridine to 3H-Diazirine | I₂/Et₃N, Ag₂O, MnO₂, etc. | mdpi.comnih.govrsc.org |
Oxidative Reagents and Conditions for Diazirine Formation (e.g., I₂, Ag₂O, KMnO₄)
Reactions Involving N-N and C-N Bond Cleavage in Diaziridine Derivatives
The chemistry of diaziridines is dominated by reactions that involve the cleavage of the strained bonds within the three-membered ring. The specific bond that breaks, either the N-N bond or one of the two C-N bonds, is influenced by the substituents on the ring and the reaction conditions, such as heat, light, or the presence of catalysts. This controlled cleavage allows diaziridines to serve as versatile intermediates in organic synthesis. mdpi.com
The selective cleavage of either the N-N or C-N bond in diaziridine derivatives opens pathways to a diverse range of organic products. The choice of which bond cleaves can be directed by the reaction type, such as oxidation, reduction, or catalysis.
While specific studies detailing the selective cleavage of this compound are not extensively documented in the provided literature, the reactivity of closely related analogues provides significant insight. For instance, the oxidative palladium-catalyzed cross-coupling of 3-methyl-3-(p-tolyl)diaziridine demonstrates a reaction pathway initiated by the transformation of the diaziridine. mdpi.com In this process, the diaziridine is first oxidized in situ to its corresponding diazirine, which then undergoes a Pd(0)-catalyzed cross-coupling with an aryl halide. This transformation implicitly involves the cleavage and reorganization of the original N-N bond framework. mdpi.com
The general principles governing selectivity are:
Thermal and Photochemical Cleavage: These methods often lead to the extrusion of dinitrogen (N₂) following N-N bond cleavage, generating carbenes. However, C-N bond cleavage can also occur, leading to the formation of 1,3-dipolar species.
Reductive Cleavage: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful reducing agents capable of cleaving bonds in strained rings. byjus.commasterorganicchemistry.com In the context of diaziridines, reduction typically cleaves the weaker N-N bond to yield the corresponding diamine or, with further reaction, the parent amine.
Oxidative Cleavage: Oxidation of the diaziridine ring, often with reagents like silver oxide (Ag₂O), typically leads to the formation of the corresponding diazirine through dehydrogenation, a process that preserves the ring structure but alters the N-N bond to a double bond. mdpi.com Subsequent reactions of the diazirine then lead to a variety of products.
A study on the palladium-catalyzed reaction of a diaziridine analogue highlights how these intermediates can be used to form new C-C bonds.
| Substrate | Reagent | Catalyst/Conditions | Product | Yield | Ref |
| 3-Methyl-3-(p-tolyl)diaziridine | 4-Bromotoluene | Pd₂(dba)₃, XPhos, Et₃N, Ag₂O, DCE, Microwave | 4,4'-(Ethene-1,1-diyl)bis(methylbenzene) | - | mdpi.com |
| 3-Trifluoromethyl-3-phenyldiaziridine | - | Ag₂O | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | - | mdpi.com |
Table 1: Reactions Illustrating Transformations of Diaziridine Analogues
Cleavage of the C-N bond in a diaziridine ring is a key method for generating highly reactive 1,3-dipolar intermediates known as azomethine imines. These species consist of an iminium ion adjacent to an aminyl anion and are valuable in cycloaddition reactions for synthesizing five-membered nitrogen-containing heterocycles.
The ring-opening of a diaziridine can be induced thermally, photochemically, or through catalysis, leading to the formation of an azomethine imine intermediate. mdpi.comunifr.ch This intermediate is typically generated in situ and immediately trapped by a suitable dipolarophile, such as an alkene or alkyne, to prevent dimerization or decomposition. For example, iron-catalyzed reactions have been shown to proceed via an azomethine imine intermediate derived from a diaziridine. mdpi.com
While direct experimental evidence for the generation of an azomethine imine from this compound is not detailed in the available sources, the reaction of bicyclic diaziridines with enoldiazoacetates to form cycloadducts proceeds through a [3+2]-cycloaddition mechanism involving a related reactive intermediate. mdpi.com This supports the principle that the this compound ring is a potential precursor to the corresponding azomethine imine, which would readily react with electron-deficient alkenes.
General Reaction Scheme for Azomethine Imine Generation and Trapping:
Step 1: Ring-opening of the diaziridine to form the azomethine imine.
Step 2: [3+2] Cycloaddition of the azomethine imine with a dipolarophile (e.g., Dimethyl acetylenedicarboxylate) to form a pyrazolidine (B1218672) derivative.
| Diaziridine Derivative | Reaction Condition | Intermediate | Subsequent Reaction | Product Type | Ref |
| Bicyclic Diaziridine | Iron-Catalyzed | Azomethine Imine | Reaction with Aziridine (B145994) | - | mdpi.com |
| Bicyclic Diaziridine | Reaction with Enoldiazoacetate | Metallo-enolcarbene/[3+2] intermediate | Cycloaddition | Cycloadduct | mdpi.com |
Table 2: Generation of Reactive Intermediates from Diaziridine Derivatives
Selective Cleavage for Diverse Organic Products
Reactivity Towards Electrophilic Reagents
The reaction of this compound with electrophiles can occur at two primary sites: the nitrogen atoms of the diaziridine ring or the phenyl ring.
Attack at Nitrogen: The nitrogen atoms in the diaziridine ring possess lone pairs of electrons and are therefore nucleophilic and basic. They can react with electrophiles, particularly acids. Protonation of a nitrogen atom by a strong acid would form a diaziridinium ion. masterorganicchemistry.com This protonation would make the ring even more susceptible to cleavage, potentially facilitating ring-opening reactions under milder conditions than would otherwise be required.
Attack at the Phenyl Ring (Electrophilic Aromatic Substitution): The phenyl group of this compound can undergo electrophilic aromatic substitution. The mechanism for this type of reaction generally involves two steps: attack of the electrophile by the pi-system of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. The substituent already on the ring (the diaziridinyl group and the methyl group at the 3-position) influences the rate and regioselectivity of the substitution. The methyl group is a weakly activating, ortho,para-directing group. The electronic effect of the diaziridinyl group is more complex, but it would also influence the positions of attack. Studies on related trifluoromethyl-phenyldiazirines (TPDs) show they can tolerate strongly acidic conditions (e.g., triflic acid) for reactions like formylation, indicating the stability of the core structure to certain electrophiles. uq.edu.au
| Electrophile Source | Reaction Type | Expected Product Site | Conditions | Ref |
| Strong Acid (e.g., HI, H₂SO₄) | Protonation/Ring Cleavage | Nitrogen atoms | Acidic | masterorganicchemistry.com |
| Dichloromethyl methyl ether / TiCl₄ | Friedel-Crafts Formylation | Phenyl ring (ortho/para) | Lewis Acid / Strong Acid | uq.edu.au |
| Nitrating Mixture (HNO₃/H₂SO₄) | Nitration | Phenyl ring (ortho/para) | Strong Acid | - |
Table 3: Predicted Reactivity of this compound with Electrophiles
Stereochemical Considerations in Diaziridine Chemistry
Nitrogen Inversion Processes in Diaziridine Systems
A key feature of diaziridine chemistry is the process of nitrogen inversion, where the lone pair of electrons on a nitrogen atom rapidly oscillates from one side of the atom to the other, passing through a planar transition state. wikipedia.org In contrast to acyclic amines where this inversion is typically very fast, the strained nature of the diaziridine ring significantly increases the energy barrier to this process. wikipedia.orgstackexchange.com This slower inversion rate can make it possible to isolate individual invertomers, which are stereoisomers that differ in the configuration of the nitrogen atoms.
| Compound | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|
| Dibenzylmethylamine | 6.7 ± 0.2 | stackexchange.com |
| N-methyl-2,2-dimethylaziridine | 10 | stackexchange.com |
| N-methylaziridine | 19 ± 3 | stackexchange.com |
| Ammonia (B1221849) (NH3) | 5.8 | wikipedia.org |
Substituents on the diaziridine ring have a profound impact on the nitrogen inversion energy barrier. The nature of these substituents, whether they are electron-donating or electron-withdrawing, and their steric bulk, can either raise or lower the energy required for inversion.
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atoms can lower the inversion barrier by stabilizing the planar transition state, which has more p-character in the lone pair orbital. Conversely, electron-donating groups tend to increase the barrier. Studies on trifluoromethyl aryl diazirines have shown that the electronics of the aryl ring can influence the properties of the diaziridine system. rsc.orgresearchgate.net
Energetic Barriers to Nitrogen Inversion
Diastereomer Isolation and Configurational Assignment
The synthesis of substituted diaziridines often yields a mixture of diastereomers. mdpi.com The isolation of these individual diastereomers is a crucial step for studying their specific properties and reactivity. Techniques such as fractional crystallization and chromatography are commonly employed for this purpose. ucl.ac.uknih.gov
For a compound like 3-Methyl-3-phenyldiaziridine, which has a chiral center at C-3 and two configurationally stable nitrogen atoms, multiple diastereomers are possible. The successful separation of these isomers allows for their detailed characterization. Once isolated, the absolute and relative configurations of the stereocenters must be determined. This is typically achieved through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments), and single-crystal X-ray diffraction analysis.
Conformational Analysis and Steric Hindrance within the Diaziridine Ring
The conformation of the diaziridine ring and the spatial arrangement of its substituents are critical to its stability and reactivity. libretexts.orglibretexts.org The small, strained three-membered ring imposes significant geometric constraints.
In this compound, a key conformational feature is the steric interaction between the methyl and phenyl groups attached to the same carbon atom. While the phenyl group is relatively large, its planarity can allow it to orient itself to minimize steric clash. sapub.orglasalle.edu However, there will inevitably be some degree of steric strain. Computational studies on the analogous 3-trifluoromethyl-3-phenyldiazirine have shown that there is a steric penalty associated with achieving coplanarity between the phenyl ring and the diazirine ring, arising from interactions between the trifluoromethyl group and the ortho-hydrogens of the phenyl ring. researchgate.net A similar, albeit likely less pronounced, effect would be expected for the methyl group in this compound.
The analysis of steric hindrance often utilizes A-values, which quantify the steric bulk of a substituent. While these are typically measured in cyclohexane (B81311) systems, they provide a useful comparison.
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| -CH₃ (Methyl) | 1.7 | sapub.org |
| -C₆H₅ (Phenyl) | 3.0 | sapub.org |
These values indicate that the phenyl group is significantly bulkier than the methyl group, and the interactions between these two groups will be a dominant factor in the conformational preferences of this compound.
Computational and Theoretical Studies on Diaziridine Ring Systems
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the diaziridine ring. These methods allow for the precise determination of molecular geometries, electronic distributions, and energetic landscapes, which govern the stability and reactivity of compounds like 3-Methyl-3-phenyldiaziridine.
Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgukm.my It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of diaziridine derivatives. ukm.mymdpi.com DFT calculations are widely used to predict a range of properties, such as heats of formation, electronic stability, and vibrational frequencies. mdpi.comencyclopedia.pub
In the context of diaziridines, DFT has been employed to explore their potential as high-energy-density materials. For instance, studies on trinitromethane (B1605510) derivatives of diaziridines used the B3LYP functional with the aug-cc-pVDZ basis set to calculate properties relevant to energetic materials. mdpi.comencyclopedia.pubbohrium.com These calculations helped in understanding their formation heat, stability, and detonation performance, identifying certain derivatives with enhanced properties. mdpi.comencyclopedia.pub DFT is also instrumental in elucidating reaction mechanisms by calculating the structures and energies of reactants, intermediates, and products. researchgate.net
| Computational Method | Basis Set | System/Property Studied | Reference |
|---|---|---|---|
| DFT (B3LYP) | aug-cc-pVDZ | Energetic properties and stability of trinitromethane-substituted diaziridines. | mdpi.comencyclopedia.pubbohrium.com |
| DFT (B3LYP) | 6-31G | Proposed reaction pathway for eliminative rearrangement of diaziridine moieties. | researchgate.net |
| DFT (B3LYP) | 3-21G / 6–31++G(d,p) | Spatial and electronic structures of intermediates in 1,2-dialkyldiaziridine formation. | researchgate.net |
| DFT (B3LYP) | 6-31+G | Analysis of chiral clusters of diaziridines and proton transfer for racemization. | acs.org |
For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are the preferred choice. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation. figshare.comrutgers.edu Although computationally more intensive, they serve as a benchmark for other methods. rutgers.edumdpi.com
High-level ab initio studies have been conducted on diaziridine and its simpler analogues to investigate fundamental chemical processes. figshare.comacs.org These studies have provided accurate data on thermochemistry, barriers to nitrogen inversion, and the energetics of ring-opening reactions. acs.org For example, methods including MP2 and CCSD(T) with extensive basis sets (up to cc-pV5Z) have been used to determine the heat of formation for diaziridine and to compute the activation parameters for nitrogen inversion, showing good agreement with experimental results. figshare.comacs.org The stability of different conformers of diaziridine derivatives, such as the boat and chair forms of 1,5-diazabicyclo[3.1.0]hexane, has also been successfully predicted using MP2 calculations, highlighting the predictive power of these high-level methods. acs.org
Density Functional Theory (DFT) Applications to Diaziridines
Mechanistic Pathway Elucidation through Computational Modeling
Understanding the transformation of diaziridines is crucial for their application in synthesis. Computational modeling is a powerful tool for mapping out reaction pathways, identifying transition states, and explaining observed selectivity.
The strained three-membered ring of diaziridines makes them susceptible to various transformations, including ring-opening and rearrangements. researchgate.net Computational modeling allows for the location and characterization of the transition states (TS) associated with these processes. For example, in the reaction of diaziridines with benzynes, a proposed mechanism involves the initial nucleophilic attack of a diaziridine nitrogen onto the benzyne, forming a zwitterionic intermediate. nih.gov The subsequent transformation, involving proton transfer and ring-opening, can be modeled to understand whether the process is concerted or stepwise. nih.gov Similarly, computational studies on the radical cations of phenyl-substituted aziridines, a related system, have shown that ring-opening can be nearly barrierless, a finding that required careful modeling to locate the transition state. unifr.ch The concerted transfer of hydrogen atoms via a six-membered transition state has also been proposed to explain the regioselectivity in certain transition metal-catalyzed reactions. princeton.edu
Computational models are frequently used to predict and rationalize the regioselectivity and stereoselectivity of reactions involving diaziridines. For instance, quantum chemical calculations have been used to support the proposed regioselectivity in reactions determined by the substituent patterns on the initial diaziridine. researchgate.net In the hydroamination of unactivated olefins using diazirines, the observed regioselectivity was rationalized by the mild cobalt-catalyzed conditions that overcome the high activation barrier of radical intermediates. chemrxiv.org The diastereoselective synthesis of N-monosubstituted diaziridines has also been achieved, yielding products with a single diastereomer, a result that can be understood and predicted through computational analysis of the competing reaction pathways. mdpi.com
Transition State Analysis for Ring Transformations
Theoretical Investigation of Diaziridine Derivatives for Specific Chemical Properties
A significant application of computational chemistry is the in silico design and investigation of molecules with desired properties. By modifying the substituents on the diaziridine ring, its chemical characteristics can be tuned for specific applications, a process greatly accelerated by theoretical predictions.
One area of investigation is the development of high-energy-density materials (HEDMs). The inherent strain energy of the diaziridine ring makes it an attractive scaffold for such compounds. mdpi.comencyclopedia.pub Theoretical studies on diaziridine derivatives with nitro-containing substituents, such as trinitromethane, have been performed using DFT. mdpi.comencyclopedia.pubbohrium.com These studies calculate key properties like heat of formation, crystal density, detonation velocity, and impact sensitivity to assess their potential as HEDMs. bohrium.com Such computational screening allows for the identification of promising candidates, like 1-(trinitromethyl)diaziridine, which exhibit good detonation performance and stability, before undertaking challenging and potentially hazardous synthesis. encyclopedia.pubbohrium.com
Furthermore, theoretical studies are crucial for understanding structure-activity relationships in medicinal chemistry. For example, diaziridine-based sweetener derivatives have been synthesized and studied to elucidate the chemoreception mechanism of the sweet taste receptor. nih.govrsc.org Computational biology techniques, often based on homology modeling, are used to predict the three-dimensional structure of the receptor and how different sweetener molecules, including diaziridine derivatives, interact with the binding site. nih.govrsc.org
Spectroscopic and Structural Elucidation of Diaziridine Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the characterization of diaziridine reaction intermediates in solution. It provides detailed information about the molecular structure and dynamic processes.
Dipolar intermediates, which are direct precursors to final products in the ring expansion reactions of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, have been successfully detected using NMR methods. epa.gov In some cases, these intermediates can be isolated and fully characterized. epa.gov For instance, in the synthesis of fused diaziridine derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to characterize the final products and, by extension, provide insight into the structure of the precursor intermediates. thieme-connect.com The chemical shifts and coupling constants of the protons and carbons in the diaziridine ring are particularly informative.
In studies of bidiaziridines, ROESY (Rotating-frame Overhauser Effect Spectroscopy) ¹H NMR has been employed to determine the stereochemistry. acs.org The observation of dipolar correlations between the diaziridine protons and the N-alkyl substituents confirms the stereoselective nature of the bis-diaziridination reaction. acs.org Furthermore, the lack of correlation between diaziridinic protons and those of the ethylene (B1197577) residue in carbamic groups suggests that the carbamic nitrogen is preferentially sp³ hybridized, making it a chiral center. acs.org
The photolysis of alkyl diazirines can be monitored using in-line NMR spectroscopy, which allows for the observation of the formation and subsequent disappearance of diazo intermediates based on the characteristic peaks of their methyl groups. nih.gov Isotopic labeling with ¹⁵N, monitored by mass spectrometry and complemented by NMR, is also a valuable tool for elucidating reaction mechanisms and tracking intermediates. chemrxiv.org
Table 1: Representative ¹H and ¹³C NMR Data for Diaziridine Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Diethyl 2,2′-Dicyclopentyl-3,3′-bidiaziridine-1,1′-dicarboxylate | 2.65 (s, 2H, diaziridine CH) | 70.6 (diaziridine C) | acs.org |
| Trifluoromethyl diaziridines | - | -76.2 to -75.9 (¹⁹F NMR) | researchgate.net |
| Fused diaziridine derivatives | Varies | Varies | thieme-connect.com |
| Diazo intermediate (from photolysis) | Characteristic methyl peak | Not specified | nih.gov |
Infrared (IR) Spectroscopy and Matrix Isolation Techniques for Reactive Intermediates
Infrared (IR) spectroscopy is a key technique for identifying functional groups and probing the structures of reactive intermediates. When combined with matrix isolation, it becomes a powerful tool for studying highly unstable species at cryogenic temperatures.
Matrix isolation involves trapping reactive intermediates in an inert gas matrix (like argon) at very low temperatures, which prevents them from reacting further and allows for their spectroscopic characterization. rsc.orgrsc.org This technique has been instrumental in studying the photochemistry of various precursors leading to diaziridine intermediates. rsc.orgrsc.org
For example, the photolysis of 5-methyltetrazole (B45412) in a cryogenic argon matrix first yields methyl nitrile imine. researchgate.net Subsequent irradiation transforms this intermediate into 3-methyl-1H-diazirine, a 4π-electron three-membered ring, which was characterized by IR spectroscopy and theoretical calculations. researchgate.net This was the first time a 1H-diazirine was captured as an intermediate in the photoisomerization of nitrile imines to carbodiimides. researchgate.net
Ultrafast laser flash photolysis coupled with transient IR spectroscopy has allowed for the direct observation of carbene and diazo formation from aryldiazirines within picoseconds of the laser pulse. researchgate.net This provides real-time information on the initial steps of the reaction mechanism.
Table 2: Key IR Absorptions for Diaziridine-Related Intermediates
| Intermediate Species | Key IR Absorption Band (cm⁻¹) | Technique | Reference |
| Phenyldiazomethane | 2040 | Ultrafast Transient IR | researchgate.net |
| Singlet Phenylcarbene | 1582 | Ultrafast Transient IR | researchgate.net |
| 3-methyl-1H-diazirine | Characterized via full spectrum | Matrix Isolation IR | researchgate.net |
| Fused Diaziridine Derivatives | ~1737 (C=O stretch of carbamate) | Standard IR | acs.org |
X-ray Diffraction (XRD) and Gas Electron Diffraction (GED) for Structural Characterization
XRD analysis of single crystals provides unambiguous structural determination. nih.govmdpi.com However, since most diaziridine derivatives are liquids, obtaining suitable crystals can be challenging, making XRD studies relatively rare. nih.govencyclopedia.pub When successful, XRD can confirm the stereochemistry of diaziridines, as seen in the analysis of precursor Z- and E-tosyloximes for trifluoromethyl diaziridines. researchgate.net The crystal structure of stable diaziridine-containing compounds reveals important geometric parameters of the three-membered ring. researchgate.netresearchgate.net Powder XRD is also used to identify crystalline phases and can provide information on the average structure of a material. rms-foundation.chresearchpublish.comscirp.org
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. nih.govencyclopedia.pub It is particularly useful for diaziridines, many of which are liquids. researchgate.net Recent studies have utilized GED, often in combination with quantum chemical calculations and spectroscopic data, to determine the equilibrium structures of various diaziridine derivatives, including N,N-disubstituted and trisubstituted diaziridines. nih.govencyclopedia.pubresearchgate.net This joint analysis has become a trend, making the stereochemical study of diaziridines more prominent. nih.govencyclopedia.pub For example, the molecular structure of 1,2,3-trimethyldiaziridine (B15419450) was determined using GED, revealing a trans-position of the methyl groups on the nitrogen atoms. researchgate.net
Table 3: Selected Structural Parameters of Diaziridines Determined by GED
| Compound | Bond/Angle | Value | Reference |
| 1,2,3-trimethyldiaziridine | r(N-C) | 1.489(9) Å | researchgate.net |
| r(N-N) | 1.480(15) Å | researchgate.net | |
| r(C-C) | 1.503(15) Å | researchgate.net | |
| ∠NCN | 61.5(9) ° | researchgate.net | |
| 1,5-Diazabicyclo[3.1.0]hexane | Conformation | Boat (Cs symmetry) | acs.org |
Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of molecules. It is widely employed for monitoring reaction progress and detecting intermediates in diaziridine chemistry.
In-line mass spectrometry can be coupled with photoreaction systems to obtain detailed kinetic parameters of diazirine photolysis. nih.govpku.edu.cn This setup allows for real-time monitoring of the conversion of diazirine to its diazo and carbene intermediates. pku.edu.cn The high resolution of modern mass spectrometry is also crucial for identifying cross-linked peptides in structural proteomics studies that use diazirine-based crosslinkers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing the products of diaziridine reactions. For example, it was used to study the solvent dependency on the yield of N-monosubstituted diaziridines. nih.gov In some cases, MS can be used to directly detect and confirm the presence of intermediates. For instance, the electrochemical reduction of an aryl-diazirine was monitored, and positive-ion mass spectrometry confirmed the presence of the corresponding aryl-diaziridine. researchgate.net
Furthermore, multiple-reaction-monitoring MS (MRM-MS) has been demonstrated as a technique to deconvolute overlapping gas chromatographic peaks of stereolabile 1,2-dialkylated diaziridine isomers by taking advantage of their different fragmentation pathways. nih.gov The incorporation of ¹⁵N isotopes into diazirine reagents allows for the use of mass spectrometry to quantify their incorporation into biomolecules and to elucidate reaction mechanisms through the monitoring of isotopically labeled intermediates. chemrxiv.org
Table 4: Applications of Mass Spectrometry in Diaziridine Intermediate Analysis
| Application | MS Technique | Findings | Reference(s) |
| Kinetic analysis of photolysis | In-line ESI-MS | Real-time monitoring of diazo and carbene intermediates. | nih.govpku.edu.cn |
| Product analysis | GC-MS | Quantified yield of N-monosubstituted diaziridine in different solvents. | nih.gov |
| Intermediate confirmation | Positive-ion MS | Confirmed presence of aryl-diaziridine after electrochemical reduction of aryl-diazirine. | researchgate.net |
| Isomer deconvolution | MRM-MS | Separated overlapping GC peaks of configurational isomers. | nih.gov |
| Mechanistic studies | Isotope-ratio MS | Monitored ¹⁵N-labeled intermediates to elucidate reaction pathways. | chemrxiv.org |
| Structural characterization | HRMS | Used alongside NMR and IR to characterize new diaziridine compounds. | thieme-connect.com |
Advanced Synthetic Applications of Diaziridines in Organic Chemistry
Diaziridines as Precursors for Photoaffinity Probes and Crosslinking Reagents
Photoaffinity labeling is a powerful technique used to identify and study biomolecular interactions. This method relies on probes equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive species capable of covalently bonding to nearby molecules. Diazirines are widely used as precursors to these photoreactive groups due to their ability to form carbenes upon photolysis.
Chemical Routes to Diazirine-Containing Probes via Diaziridine Intermediates
The synthesis of diazirine-based photoaffinity probes frequently proceeds through a diaziridine intermediate. mdpi.commdpi.com The conventional method for creating aliphatic diazirines begins with a ketone precursor. mdpi.com This ketone is treated with ammonia (B1221849), followed by a reaction with hydroxylamine-O-sulfonic acid (NH₂OSO₃H) to form the corresponding diaziridine. mdpi.com The diaziridine is then oxidized to the more stable diazirine using reagents like iodine in the presence of triethylamine (B128534) or silver oxide (Ag₂O). mdpi.commdpi.com
For instance, 3-Methyl-3-phenyldiaziridine can be synthesized from the corresponding ketone, acetophenone (B1666503). The general process involves the reaction of the ketone with an aminating reagent in the presence of ammonia. A common aminating agent is hydroxylamine-O-sulfonic acid. mdpi.comnih.gov The resulting this compound can then be oxidized to form 3-methyl-3-phenyldiazirine, the photoreactive component of the probe. mdpi.comnih.gov
Recent advancements have focused on developing more efficient and user-friendly synthetic routes. One-pot syntheses have been developed where the ketone is reacted with hydroxylamine-O-sulfonic acid in liquid ammonia, and subsequent treatment with a base like potassium hydroxide (B78521) (KOH) directly yields the diazirine without the need to isolate the diaziridine intermediate. mdpi.com Additionally, ammonia-free methods have been explored to avoid the use of the volatile and corrosive anhydrous ammonia. researchgate.net These alternative routes often involve the preparation of an imine intermediate which is then aminated to form the diaziridine. researchgate.net
The following table summarizes common reagents used in the synthesis of diazirines from diaziridine intermediates:
| Precursor | Reagents | Intermediate | Product |
| Ketone | 1. NH₃, 2. NH₂OSO₃H | Diaziridine | - |
| Diaziridine | I₂/Et₃N or Ag₂O | - | Diazirine |
| Ketone | NH₂OSO₃H, Liquid NH₃, KOH | Diaziridine (in situ) | Diazirine |
| Ketone | 1. LiN(SiMe₃)₂, 2. MeOH, 3. O-mesitylenesulfonyl hydroxylamine (B1172632) | Imine, Diaziridine | - |
Integration into Complex Molecular Architectures for Synthetic Utility
The diazirine moiety, generated from its diaziridine precursor, is often incorporated into larger, more complex molecules to create functional probes for chemical biology research. These probes typically contain three key components: the photoreactive diazirine group, a reporter tag (like biotin (B1667282) or a fluorescent dye), and a reactive handle for conjugation to a ligand of interest. nih.gov
The synthesis of these trifunctional probes involves multi-step sequences where the diazirine-containing building block is coupled with other molecular fragments. For example, a diazirine with a carboxylic acid or alcohol functionality can be used as a starting point for further chemical modifications. tuwien.at These functional groups allow for the attachment of linkers and reporter groups through standard coupling reactions, such as amide bond formation. nih.gov
The versatility of this approach allows for the creation of customized photoaffinity probes tailored to specific biological targets. The diazirine group, derived from its stable diaziridine precursor, provides a robust and efficient way to introduce the photo-crosslinking capability into these complex molecular architectures. nih.gov
N-Transfer Reagents in Organic Transformations
Diaziridines can act as nitrogen-transfer reagents, enabling the introduction of a nitrogen atom into various organic molecules. This reactivity stems from the strained nature of the three-membered ring and the relatively weak N-N bond. While the use of N-monosubstituted diaziridines as N-transfer reagents has been documented, the direct application of this compound in this context is less common in the reviewed literature. mdpi.com However, the general principle of nitrogen transfer from diaziridines provides a foundation for potential applications.
Building Blocks for Complex Heterocyclic Synthesis
The unique reactivity of the diaziridine ring makes it a valuable building block for the synthesis of other heterocyclic compounds. The strain within the ring can be released through various chemical transformations, leading to the formation of larger and more complex cyclic structures.
Formation of Aziridines via N-Transfer
Aziridines, three-membered heterocycles containing one nitrogen atom, are important synthetic intermediates. wikipedia.org The transfer of a nitrogen atom from a suitable donor to an alkene is a common method for aziridine (B145994) synthesis. While diaziridines are conceptually capable of acting as nitrene precursors for such transformations, the direct use of this compound for aziridination via N-transfer is not extensively detailed in the provided search results. However, the broader context of nitrene transfer from various precursors to form aziridines is a well-established area of research. researchgate.net
Ring Expansion Reactions to Form Larger Heterocycles
Ring expansion reactions of small, strained rings like diaziridines offer a powerful strategy for the synthesis of larger heterocyclic systems. These reactions can proceed through various mechanisms, often involving the cleavage of one or more bonds within the diaziridine ring followed by rearrangement and incorporation of other atoms.
One notable example is the reaction of aziridines with vinyl carbenes to generate dehydropiperidines, a six-membered heterocycle. springernature.com This reaction proceeds through an aziridinium (B1262131) ylide intermediate, which undergoes a ring expansion. springernature.com While this example involves an aziridine rather than a diaziridine, the principle of ring expansion of a three-membered nitrogen-containing heterocycle is demonstrated. Conceptually, a similar ring expansion of this compound could potentially be triggered by reaction with a suitable carbene or other reactive species, leading to the formation of larger nitrogen-containing heterocycles. However, specific examples of such reactions involving this compound were not prominent in the search results.
Role in Transition Metal-Catalyzed Organic Reactions
The application of diaziridines in transition metal-catalyzed reactions is an expanding field of research in organic synthesis. The inherent ring strain of the diaziridine heterocycle makes it a reactive species susceptible to ring-opening and other transformations when activated by a transition metal catalyst. While extensive research has been conducted on the analogous aziridines in transition metal catalysis, the exploration of diaziridines, including this compound, is a more nascent area. mdpi.comsioc-journal.cnresearchgate.net However, existing studies on related diaziridine structures provide valuable insights into the potential catalytic pathways and applications for this compound.
Transition metal complexes can interact with diaziridines in several ways, primarily leading to the cleavage of the C-N or N-N bonds. This activation opens pathways for various synthetic transformations, such as ring-opening cross-coupling, cycloaddition reactions, and amination processes. The choice of transition metal, ligands, and reaction conditions plays a crucial role in determining the reaction outcome and selectivity.
Rhodium-Catalyzed Reactions
Rhodium catalysts have been shown to be effective in mediating reactions involving diaziridines and their isomeric precursors, diazirines. For instance, research on 3-methyl-3-(p-tolyl)diaziridine, a close structural analog of this compound, has demonstrated its utility in rhodium-catalyzed reactions. researchgate.net These reactions often proceed through the formation of metal-carbene or metal-nitrene intermediates, which can then undergo a variety of subsequent transformations. While specific data on this compound in this context is limited, the reactivity of similar diaziridines suggests its potential as a precursor for catalytically generated reactive intermediates. mdpi.combeilstein-journals.orgrsc.org
Palladium-Catalyzed Ring-Opening Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. rsc.orgrsc.org The ring-opening of strained rings, such as aziridines, by palladium catalysts is a well-established methodology. mdpi.comresearchgate.net By analogy, this compound could potentially undergo palladium-catalyzed ring-opening. This process would likely involve the oxidative addition of the Pd(0) catalyst to one of the strained C-N bonds of the diaziridine ring. The resulting palladacycle intermediate could then participate in various coupling reactions. For example, a palladium-catalyzed borylative ring opening of 2-arylaziridines has been developed to produce β-aminoalkylboronates, proceeding through an S_N2-like mechanism. researchgate.net This suggests that similar transformations with this compound could provide access to novel nitrogen-containing building blocks.
Copper-Catalyzed Reactions
Copper catalysts are attractive due to their lower cost and unique reactivity. beilstein-journals.orgnih.govmdpi.comorganic-chemistry.orgrsc.org In the context of strained heterocycles, copper catalysts have been employed in reactions of aziridines with various nucleophiles. nih.gov For instance, copper-catalyzed reactions of aziridines with imines and isocyanates have been developed for the synthesis of imidazolidines and imidazolidinones, respectively. nih.gov A proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by nucleophilic attack and ring-opening. Given these precedents, it is conceivable that this compound could serve as a substrate in copper-catalyzed reactions, potentially leading to the formation of more complex nitrogen-containing heterocyclic structures.
Gold-Catalyzed Reactions
Gold catalysis has emerged as a powerful tool for the activation of alkynes and other unsaturated systems. nih.govnsf.govmdpi.comescholarship.org While less common, the interaction of gold catalysts with strained rings has also been explored. Gold catalysts can act as π-acids, activating functional groups and facilitating cyclization and rearrangement reactions. nih.govmdpi.com Although direct examples involving this compound are not prominent in the literature, the general reactivity of gold catalysts suggests potential for activating the diaziridine ring or participating in cascade reactions where the diaziridine is a component.
The table below summarizes the potential transition metal-catalyzed reactions involving diaziridines, based on studies of analogous compounds.
| Transition Metal | Catalyst Example | Potential Reaction Type | Key Intermediate | Reference |
| Rhodium | Rh₂(OAc)₄ | Carbene/Nitrene Transfer | Rhodium-carbene/nitrene | researchgate.netmdpi.com |
| Palladium | Pd(PPh₃)₄ | Ring-Opening Cross-Coupling | Palladacycle | mdpi.comresearchgate.net |
| Copper | Cu(I) salts | Cycloaddition/Annulation | Copper-coordinated diaziridine | nih.gov |
| Gold | Au(I)/Au(III) complexes | Rearrangement/Cascade Reactions | Gold-activated species | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-3-phenyldiaziridine, and what are their key challenges?
- Methodological Answer : The synthesis of diaziridine derivatives often involves cyclization of hydrazine precursors or photolytic/thermal decomposition of diazirines. For this compound, a plausible route is the reaction of phenylhydrazine with a ketone (e.g., acetone) under acidic conditions to form the hydrazone intermediate, followed by oxidation to the diaziridine ring. Key challenges include controlling ring strain due to the three-membered diaziridine structure and avoiding side reactions like hydrolysis. Purification typically requires low-temperature crystallization or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer :
- Purity : Use - and -NMR to confirm the absence of unreacted hydrazine or ketone precursors. For quantification, GC-MS or HPLC with a UV detector (λ ~250 nm) is recommended.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Diaziridines are prone to ring-opening in acidic conditions; thus, storage under inert atmospheres (N) at -20°C in amber vials is critical. TGA/DSC analysis can identify decomposition thresholds .
Q. What spectroscopic techniques are most effective for structural elucidation of diaziridine derivatives?
- Methodological Answer :
- NMR : -NMR shows characteristic deshielded protons on the diaziridine ring (δ 3.5–4.5 ppm). -NMR is useful for confirming the N–N bonding environment.
- IR : Stretching frequencies for N–H (3300–3400 cm) and C=N (1600–1650 cm) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies between experimental and theoretical data often arise from conformational flexibility or solvent effects. Use computational tools (e.g., DFT calculations with Gaussian or ORCA) to model optimized geometries and predict NMR chemical shifts. Compare results with experimental data in different solvents (e.g., CDCl, DMSO-d) to assess solvent-induced shifts. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies mitigate low yields in diaziridine synthesis due to competing side reactions?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., ZnCl) to accelerate cyclization and suppress hydrolysis.
- Temperature Control : Perform reactions at sub-ambient temperatures (-10°C to 0°C) to minimize thermal degradation.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before side-product formation .
Q. How do steric and electronic effects of the phenyl and methyl groups influence the reactivity of this compound?
- Methodological Answer : The phenyl group introduces steric hindrance, reducing nucleophilic attack at the diaziridine nitrogen. Electron-withdrawing substituents on the phenyl ring (e.g., -NO) increase ring strain and reactivity, while electron-donating groups (e.g., -OCH) stabilize the ring. Use Hammett σ constants to correlate substituent effects with reaction rates in photolysis or alkylation studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer : Differences may arise from solvent polarity or excited-state dynamics. Recalculate theoretical spectra (e.g., TD-DFT) using explicit solvent models (e.g., COSMO). Experimentally, measure absorbance in solvents of varying polarity (e.g., cyclohexane vs. methanol) to isolate solvent effects. Compare with analogous diazirines/diazenes to identify unique electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
